
1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine
説明
1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine, also known as DNBP, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine acts as a selective agonist for the 5-HT2C serotonin receptor, which is predominantly expressed in the central nervous system. Activation of this receptor has been shown to modulate various neurotransmitter systems, including dopamine, norepinephrine, and glutamate, leading to changes in mood, cognition, and behavior. The exact mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine on the 5-HT2C receptor is still under investigation, but it is believed to involve conformational changes in the receptor structure that lead to downstream signaling events.
Biochemical and Physiological Effects
1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have demonstrated that 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine can increase the activity of the 5-HT2C receptor, leading to the modulation of various neurotransmitter systems. In vivo studies have shown that 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine can alter behavior in animal models, including anxiety-like behavior and locomotor activity. 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine has also been shown to have anti-proliferative effects on cancer cells, suggesting its potential as a cancer therapeutic.
実験室実験の利点と制限
1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine has several advantages for use in lab experiments, including its high selectivity for the 5-HT2C receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including its limited solubility in aqueous solutions, its potential for off-target effects, and the need for further optimization of its pharmacological properties.
将来の方向性
There are several potential future directions for research on 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine, including the development of more selective and potent agonists for the 5-HT2C receptor, the investigation of its potential as a therapy for various diseases, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine on the 5-HT2C receptor and to optimize its pharmacological properties for clinical use.
科学的研究の応用
1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine has been used as a tool to study the function of serotonin receptors, which play a crucial role in regulating mood, cognition, and behavior. In pharmacology, 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine has been investigated for its potential as a drug candidate for the treatment of various diseases, including depression, anxiety, and cancer. In medicinal chemistry, 1-(2,6-dimethoxybenzoyl)-4-(4-nitrobenzyl)piperazine has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-27-17-4-3-5-18(28-2)19(17)20(24)22-12-10-21(11-13-22)14-15-6-8-16(9-7-15)23(25)26/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQTVRLYFDPABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



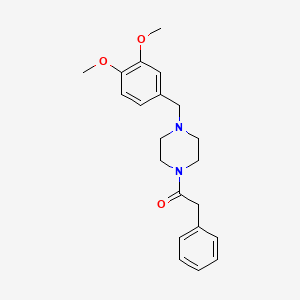
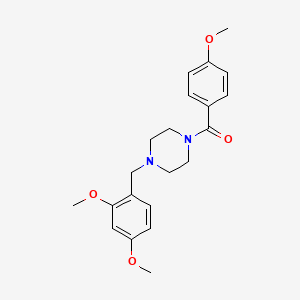
![1-(2-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3571741.png)




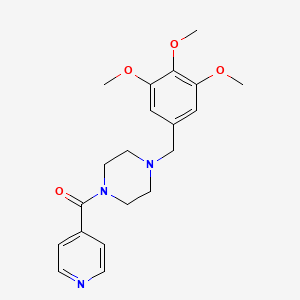

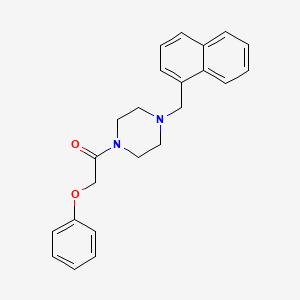
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B3571796.png)
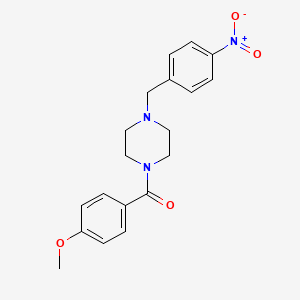

![9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B3571830.png)